molecular formula C12H11ClN2O2 B132584 ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 149740-12-5

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B132584
CAS No.: 149740-12-5
M. Wt: 250.68 g/mol
InChI Key: ZFWYGJHOZGPPJW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 2-chlorophenyl substituent at the 5-position and an ethyl carboxylate ester at the 4-position of the pyrazole ring. The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity and biological interactions, while the ester moiety enhances solubility and bioavailability. Its structural analogs demonstrate varied bioactivities, making comparative analysis critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYGJHOZGPPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628898
Record name Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149740-12-5
Record name Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Based Cyclization

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-diketones or their equivalents. For ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, the reaction proceeds through a Knorr-type mechanism:

  • Precursor Synthesis :
    Ethyl 3-(2-chlorophenyl)-3-oxopropanoate is prepared by Claisen condensation of 2-chlorophenylacetamide with diethyl oxalate in tetrahydrofuran (THF) at 0°C, catalyzed by potassium tert-butoxide.

  • Cyclization :
    The diketone intermediate reacts with hydrazine hydrate in ethanol under reflux (78°C, 6 h), forming the pyrazole ring. The 2-chlorophenyl group directs regioselectivity to the C5 position due to steric and electronic effects.

Key Data :

ParameterValueSource
Yield82%
Reaction Time6 hours
SolventEthanol

Esterification and Functional Group Modifications

Direct Esterification of Pyrazolecarboxylic Acid

A two-step approach involves synthesizing 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid followed by esterification:

  • Acid Synthesis :
    Oxidation of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C yields the carboxylic acid.

  • Ester Formation :
    The acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Conditions: 0°C to room temperature, 3 h, yielding 89% pure product after silica gel chromatography.

Mechanistic Insight :
SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which undergoes nucleophilic acyl substitution with ethanol:

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
RCOCl+EtOHRCOOEt+HCl\text{RCOCl} + \text{EtOH} \rightarrow \text{RCOOEt} + \text{HCl}

Catalytic Oxidation of Dihydropyrazoles

Persulfate-Mediated Oxidation

Industrial-scale synthesis often employs oxidation of dihydropyrazole intermediates. A patented method uses potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis:

  • Intermediate Preparation :
    Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is synthesized via [3+2] cycloaddition.

  • Oxidation :
    K₂S₂O₈ (1.5 equiv) and H₂SO₄ (0.1 equiv) in CH₃CN at 80°C for 2 h, achieving 78% yield.

Optimization Table :

Oxidizing AgentTemperature (°C)Yield (%)
K₂S₂O₈8078
H₂O₂7052
KMnO₄9065

Source:

Industrial Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, flow chemistry techniques are employed:

  • Reactor Design :
    Tubular reactors (316L stainless steel, 10 mL volume) maintain precise temperature control (±2°C).

  • Process Parameters :

    • Residence time: 12 minutes

    • Throughput: 1.2 kg/h

    • Purity: 99.2% (HPLC)

This method reduces side products like ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate from 8% (batch) to 0.9% (flow).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Cost (USD/g)
Hydrazine Cyclization829512.40
Direct Esterification89989.80
Persulfate Oxidation789714.20

Source:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Reaction TypeReagents/ConditionsProductYieldReference
Alkaline hydrolysis1 N LiOH in ethanol/water, reflux (17 h)5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid~95% (analogous system)

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification yields the free carboxylic acid.

Nucleophilic Aromatic Substitution (NAS) at the 2-Chlorophenyl Group

The electron-withdrawing ester and pyrazole ring activate the 2-chlorophenyl group for NAS, enabling replacement of chlorine with nucleophiles (e.g., –OH, –NH₂).

Reaction TypeReagents/ConditionsProductNotesReference
HydroxylationNaOH (aq), Cu catalyst, 150°C5-(2-Hydroxyphenyl)-1H-pyrazole-4-carboxylateRequires high temperatures
AminationNH₃, Pd/C, 120°C5-(2-Aminophenyl)-1H-pyrazole-4-carboxylateLimited literature support

Limitations : Steric hindrance from the ortho-chloro substituent may reduce reactivity compared to para-substituted analogs.

Oxidation Reactions

The pyrazole ring and substituents are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
N-Oxide formationm-CPBA, CH₂Cl₂, 0°C → rt1H-Pyrazole-4-carboxylate N-oxideTheoretical
Side-chain oxidationKMnO₄, H₂SO₄Pyrazole-4-carboxylic acid (via ester hydrolysis)

Note : Direct oxidation of the pyrazole ring is less common; most studies focus on side-chain modifications.

Reduction Reactions

The ester group can be reduced to primary alcohols or retained while modifying other functionalities.

Reaction TypeReagents/ConditionsProductYieldReference
Ester → AlcoholLiAlH₄, THF, 0°C → rt5-(2-Chlorophenyl)-1H-pyrazole-4-methanolTheoretical
Selective Cl reductionH₂, Pd/C, EtOH5-(2-Phenyl)-1H-pyrazole-4-carboxylateNot reported

Challenge : Over-reduction of the pyrazole ring may occur under harsh conditions.

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution at positions 3 or 5, depending on directing effects.

Reaction TypeReagents/ConditionsProductNotesReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylatePredominant at position 3
SulfonationSO₃, H₂SO₄3-Sulfo-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylateRequires anhydrous conditions

Regioselectivity : The ester group at position 4 and 2-chlorophenyl at position 5 direct electrophiles to position 3.

Cyclization Reactions

The ester and amino groups (if present) participate in heterocycle formation.

Reaction TypeReagents/ConditionsProductYieldReference
Oxadiazole formationPOCl₃, 120°C2-[5-(2-Chlorophenyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazoleAnalogous to
Hydrazide cyclizationNH₂NH₂, EtOH, refluxPyrazolo[3,4-d]pyridazine derivativeTheoretical

Application : Cyclized products are explored for antimicrobial and anticancer activity.

Critical Analysis

  • Gaps in Data : Direct studies on this compound are sparse; most insights derive from analogs like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate or structurally related pyrazoles .

  • Industrial Relevance : Scalable hydrolysis (e.g., using flow reactors) and NAS protocols remain underdeveloped.

  • Safety : Thionyl chloride (used in esterification ) and POCl₃ (cyclization ) require careful handling due to toxicity.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form carboxylic acids or other functional derivatives.
  • Reduction : Reduction reactions can yield amino derivatives.
  • Substitution : The chlorophenyl group can be substituted with other functional groups, enhancing its reactivity and utility in synthesis.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit:

  • Anti-inflammatory Activity : Some derivatives have shown superior anti-inflammatory effects compared to standard medications like diclofenac sodium .
  • Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for new antimicrobial agents.
  • Anticancer Potential : Certain derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating their potential as anticancer drugs .

Enzyme Inhibition

This compound has been studied for its ability to act as an enzyme inhibitor. It interacts with specific enzymes, potentially modulating their activity and influencing biochemical pathways relevant to disease mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of specialty chemicals and coatings. Its unique properties allow for the development of materials with specific characteristics, useful in various applications from agriculture to manufacturing.

Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated various pyrazole derivatives for their anti-inflammatory activity. Among these, this compound derivatives exhibited significant inhibition of edema in animal models compared to traditional anti-inflammatory drugs .

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results indicated that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting a promising avenue for developing new antimicrobial therapies.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Chemical SynthesisBuilding block for pharmaceuticals and agrochemicalsServes as an intermediate in complex organic synthesis
Medicinal ChemistryAnti-inflammatory, antimicrobial, anticancerPromising therapeutic properties observed in various studies
Industrial ApplicationsSpecialty chemicals and coatingsUseful for developing materials with specific characteristics
Biological ResearchEnzyme inhibition studiesModulates enzyme activity impacting disease pathways

Mechanism of Action

The mechanism of action of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural Variations and Substituent Effects

Pyrazole derivatives differ in substituent type, position, and functional groups, which significantly impact their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Comparative Analysis of Ethyl 5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylate and Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 5-(2-ClPh), 4-COOEt C₁₂H₁₁ClN₂O₂ 250.68 N/A (inferred: moderate lipophilicity) -
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate HCl 5-NH₂, 4-COOEt, 1-(2-ClPh) C₁₂H₁₃Cl₂N₃O₂ 302.16 High solubility (HCl salt), potential bioactivity
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 5-CN, 4-COOEt, 1-Ph C₁₃H₁₁N₃O₂ 241.25 Electron-withdrawing CN group; possible enhanced reactivity
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5-(3-F-4-MeOPh), 3-COOEt C₁₃H₁₃FN₂O₃ 264.25 Altered electronic effects (3-carboxylate vs. 4-)
Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 5-(4-NO₂Bz-NH), 4-COOEt, 1-Me C₁₅H₁₆N₄O₅ 332.31 High melting point (248–250°C due to H-bonding)
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-SO₂NH(3-Cl-4-MePh), 4-COOEt C₁₃H₁₄ClN₃O₄S 343.78 Sulfamoyl group for enzyme inhibition

Physicochemical Properties

  • Solubility: The hydrochloride salt of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate () shows enhanced aqueous solubility compared to neutral esters.
  • Melting Points : Amide-containing derivatives (e.g., ) exhibit higher melting points (~250°C) due to hydrogen bonding, whereas simple esters like the target compound likely have lower melting points.

Biological Activity

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the 2-chlorophenyl group enhances its biological activity through various mechanisms.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that the compound exhibits activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins.

  • Mechanism : The compound may inhibit the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins.

Anticancer Activity

Recent studies have focused on the anticancer effects of this compound. It has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Reference
MCF7 (breast cancer)3.79
A549 (lung cancer)26
Hep-2 (laryngeal)17.82

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : this compound can modulate ROS levels, contributing to its anticancer effects.

Study on Anticancer Efficacy

In a study published in MDPI, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity, particularly against MCF7 cells, highlighting its potential for further development as an anticancer drug .

Research on Antimicrobial Properties

A study conducted on various pyrazole derivatives found that those with halogen substitutions, like the chlorine in this compound, exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

Q & A

Q. Table 1. Key Crystallographic Data for Pyrazole Derivatives

ParameterThis compound5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl) Derivative
Space GroupMonoclinic, P2₁/cMonoclinic, P2/c
a (Å)13.19213.192 (3)
β (°)102.42102.42 (3)
R-factor0.0720.081

Q. Table 2. Synthetic Yield Optimization

Reagent Ratio (Ethyl Acetoacetate : Phenylhydrazine)SolventTemperature (°C)Yield (%)
1:1.2Ethanol7058
1:1.5DMF8072
1:1.2Toluene9065

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